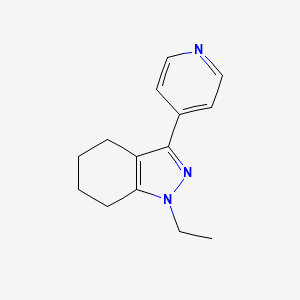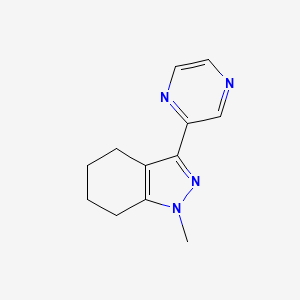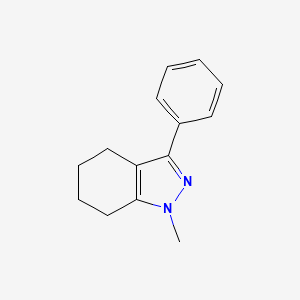![molecular formula C9H14N4 B1479887 2-(6-乙基-1H-咪唑并[1,2-b]吡唑-1-基)乙胺 CAS No. 2090953-68-5](/img/structure/B1479887.png)
2-(6-乙基-1H-咪唑并[1,2-b]吡唑-1-基)乙胺
描述
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C9H14N4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
咪唑衍生物,包括像2-(6-乙基-1H-咪唑并[1,2-b]吡唑-1-基)乙胺这样的化合物,因其作为抗菌剂的潜力而被研究。咪唑环的存在已知有助于抗菌和抗真菌特性。 该化合物可以被探索其对一系列病原微生物的功效,可能导致新型抗菌药物的开发 .
抗结核潜力
具有咪唑部分的化合物对结核分枝杆菌显示出有希望的结果。2-(6-乙基-1H-咪唑并[1,2-b]吡唑-1-基)乙胺与这些化合物的结构相似性表明它也可能具有抗结核活性。 研究可以集中在合成衍生物并评估其对结核病的有效性 .
抗癌特性
咪唑环是许多抗癌药物中的常见特征。所讨论的化合物可以被研究其抑制癌细胞生长和增殖的潜力。 研究可以评估其对各种癌细胞系的细胞毒性及其在破坏癌变过程中的作用机制 .
抗炎和止痛作用
咪唑衍生物已知具有抗炎和止痛作用。 科学研究可以探索2-(6-乙基-1H-咪唑并[1,2-b]吡唑-1-基)乙胺在治疗炎症疾病和作为止痛药中的应用,这可能导致新型治疗剂的开发 .
抗病毒活性
咪唑核心结构与抗病毒特性有关。 该化合物可以成为旨在发现新型病毒感染治疗方法的研究的一部分,包括由新出现和重新出现的病毒引起的感染 .
抗利什曼原虫和抗疟疾评估
研究表明,吡唑衍生物可以具有显著的抗利什曼原虫和抗疟疾活性。 鉴于2-(6-乙基-1H-咪唑并[1,2-b]吡唑-1-基)乙胺的结构特征,它可以成为开发治疗利什曼病和疟疾的新疗法的候选药物 .
药物溶解度改善
药物分子改性以包含咪唑并[1,2-b]吡唑支架已被证明可以改善其在水性介质中的溶解度。 该化合物可以用于创建现有药物的等排体,增强其溶解度,从而提高其生物利用度 .
酶抑制
含咪唑的化合物通常充当各种酶的抑制剂。 研究可以调查2-(6-乙基-1H-咪唑并[1,2-b]吡唑-1-基)乙胺抑制特定酶的潜力,这些酶是阿尔茨海默病或帕金森病等疾病的治疗靶点 .
生化分析
Biochemical Properties
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine can bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling events .
Cellular Effects
The effects of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . Moreover, it can affect the expression of genes involved in cell proliferation and survival, thereby inhibiting the growth of cancer cells .
Molecular Mechanism
The molecular mechanism of action of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it can inhibit the activity of kinases by binding to their active sites, preventing them from phosphorylating their substrates . Additionally, 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function . It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine vary with different dosages in animal models . At low doses, it has been observed to have minimal toxic effects, while at higher doses, it can induce significant changes in cellular function and metabolism . Threshold effects have been noted, where a certain dosage is required to achieve a therapeutic effect, beyond which toxic or adverse effects may occur . For instance, high doses of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine can lead to liver toxicity and other adverse effects in animal models .
Metabolic Pathways
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux and alter the levels of specific metabolites . For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of nucleotides, leading to changes in nucleotide levels and affecting DNA synthesis and repair .
Transport and Distribution
The transport and distribution of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine within cells and tissues involve specific transporters and binding proteins . It can be actively transported into cells via specific transporters and can bind to intracellular proteins, affecting its localization and accumulation . For instance, it has been observed to accumulate in the nucleus, where it can interact with DNA and other nuclear proteins .
Subcellular Localization
The subcellular localization of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine is crucial for its activity and function . It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been found to localize to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, its localization to the nucleus allows it to modulate gene expression and influence cellular processes at the transcriptional level .
属性
IUPAC Name |
2-(6-ethylimidazo[1,2-b]pyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-2-8-7-9-12(4-3-10)5-6-13(9)11-8/h5-7H,2-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWOUHGHHFDTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CN(C2=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479804.png)
![1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479805.png)
![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479806.png)
![2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479807.png)


![1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479811.png)

![1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479815.png)
![2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479820.png)

![1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479824.png)
![1-Methyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479826.png)

